

2-Methyl-2-nitrosopropane CAS number and molecular formula

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Compound of Interest

Compound Name: 2-Methyl-2-nitrosopropane

Cat. No.: B1203614

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An In-depth Technical Guide to 2-Methyl-2-nitrosopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Methyl-2-nitrosopropane** (MNP), a critical tool in chemical and biomedical research. It details the compound's fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular formula, and delves into its primary application as a spin-trapping agent for the detection and characterization of transient free radicals. This document offers detailed experimental protocols for its synthesis and use in Electron Paramagnetic Resonance (EPR) spectroscopy. Furthermore, it presents key quantitative data in a structured format and includes visualizations of experimental workflows and related biochemical pathways to facilitate a deeper understanding of its application in research and drug development.

Core Compound Identification

2-Methyl-2-nitrosopropane, also known as tert-nitrosobutane (t-nitrosobutane), is an organic compound with the molecular formula C₄H₉NO.^[1] It is widely recognized for its role as a spin trap in chemical and biological studies.^[1]

Identifier	Value
IUPAC Name	2-Methyl-2-nitrosopropane
Synonyms	tert-Nitrosobutane, t-Nitrosobutane, MNP
CAS Number	917-95-3
Molecular Formula	C ₄ H ₉ NO
Molecular Weight	87.12 g/mol [2]
Appearance	Blue liquid (monomer) [1]
Dimer Form	Colorless solid at room temperature [1]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for **2-Methyl-2-nitrosopropane** is provided below. This data is essential for safe handling, storage, and application in a laboratory setting.

Property	Value	Reference
Melting Point	29 °C (monomer)	[3]
Boiling Point	50 °C	[3]
Density	0.86 g/cm ³ (predicted)	[3]
Flash Point	19 °C (closed cup) - for the related compound 2-Methyl-2-nitropropane	
Solubility	Soluble in 5% chloroform (dimer)	[4]
Storage Temperature	-20°C (dimer)	
Hazard Classifications	Eye Irrit. 2, Flam. Liq. 2, Skin Irrit. 2, STOT SE 3 (for the related compound 2-Methyl-2-nitropropane)	
Safety Precautions	Avoid contact with skin and eyes. Use in a well-ventilated area. Keep away from heat, sparks, and open flames.	[5]

Experimental Protocols

Synthesis of 2-Methyl-2-nitrosopropane Dimer

This protocol describes a common method for the synthesis of the dimer of **2-Methyl-2-nitrosopropane**, which serves as a stable precursor to the active monomeric spin trap. The synthesis involves the oxidation of tert-butylamine to 2-methyl-2-nitropropane, followed by reduction to N-tert-butylhydroxylamine, and subsequent oxidation to the final product.[6]

Step 1: Oxidation of tert-butylamine to 2-Methyl-2-nitropropane

- Prepare a suspension of potassium permanganate (4.11 moles) in 3 L of water in a 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

- Add tert-butylamine (1.37 moles) dropwise to the stirred suspension over 10 minutes.
- Heat the reaction mixture to 55°C for 3 hours with continuous stirring.
- Steam distill the product from the reaction mixture.
- Separate the organic layer, extract with diethyl ether, wash with hydrochloric acid and water, and dry over anhydrous magnesium sulfate.
- Fractionally distill to obtain pure 2-methyl-2-nitropropane (boiling point: 127-128°C).[\[6\]](#)

Step 2: Reduction to N-tert-Butylhydroxylamine

- Prepare aluminum amalgam by treating aluminum foil with a mercury(II) chloride solution.
- In a three-necked flask, add the amalgamated aluminum to a mixture of diethyl ether and water.
- Add the 2-methyl-2-nitropropane from Step 1 dropwise to the vigorously stirred mixture, maintaining a gentle reflux.
- After the addition is complete, stir for an additional 30 minutes.
- Decant the ether solution and wash the remaining precipitate with ether.
- Dry the combined ethereal solutions and concentrate to obtain N-tert-butylhydroxylamine.

Step 3: Oxidation to **2-Methyl-2-nitrosopropane** Dimer

- Prepare a solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide.
- Cool the hypobromite solution to -20°C.
- Add a suspension of N-tert-butylhydroxylamine in diethyl ether to the cold hypobromite solution.
- Stir the mixture for 4 hours while allowing it to warm to room temperature.

- Collect the solid product (the dimer) by filtration, wash thoroughly with water, and dry under reduced pressure. The resulting product is the colorless dimer of **2-methyl-2-nitrosopropane** (melting point: 81-83°C).

Spin Trapping of Radicals in a Biological Sample

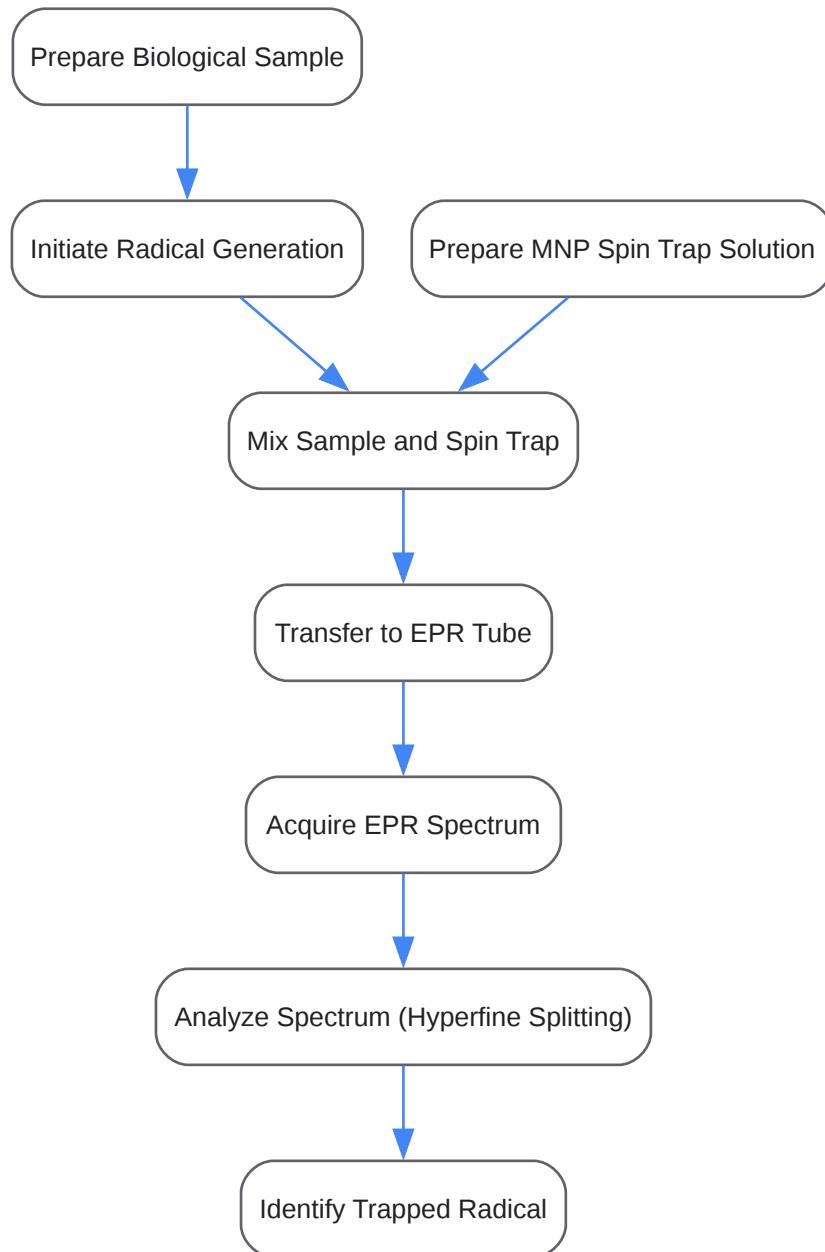
This protocol outlines a general procedure for the detection of short-lived radicals in a biological sample using **2-Methyl-2-nitrosopropane** and EPR spectroscopy.

- Preparation of the Spin Trap Solution: Dissolve the **2-Methyl-2-nitrosopropane** dimer in a suitable solvent (e.g., deoxygenated buffer or organic solvent) to a final concentration of 10-100 mM. The colorless dimer will dissociate into the blue, monomeric, and active spin trap form in solution.[1]
- Sample Preparation: Prepare the biological sample (e.g., cell suspension, tissue homogenate, or purified enzyme solution) in an appropriate buffer.
- Initiation of Radical Production: Initiate the radical-generating process (e.g., by adding a chemical inducer, exposure to UV light, or initiating an enzymatic reaction).
- Spin Trapping Reaction: Immediately add the **2-Methyl-2-nitrosopropane** solution to the biological sample. The final concentration of the spin trap should be optimized for the specific system but is typically in the range of 10-50 mM.
- EPR Sample Loading: Transfer the reaction mixture to a flat quartz EPR cell.
- EPR Spectroscopy: Place the EPR cell in the cavity of the EPR spectrometer and record the spectrum. The parameters of the EPR experiment (e.g., microwave power, modulation amplitude, and scan time) should be optimized to obtain the best signal-to-noise ratio without signal distortion.
- Data Analysis: Analyze the resulting EPR spectrum. The hyperfine splitting constants of the spectrum provide a "fingerprint" that can be used to identify the trapped radical.[7]

Visualizations

Experimental Workflow for Spin Trapping

The following diagram illustrates a typical workflow for a spin trapping experiment using **2-Methyl-2-nitrosopropane**.

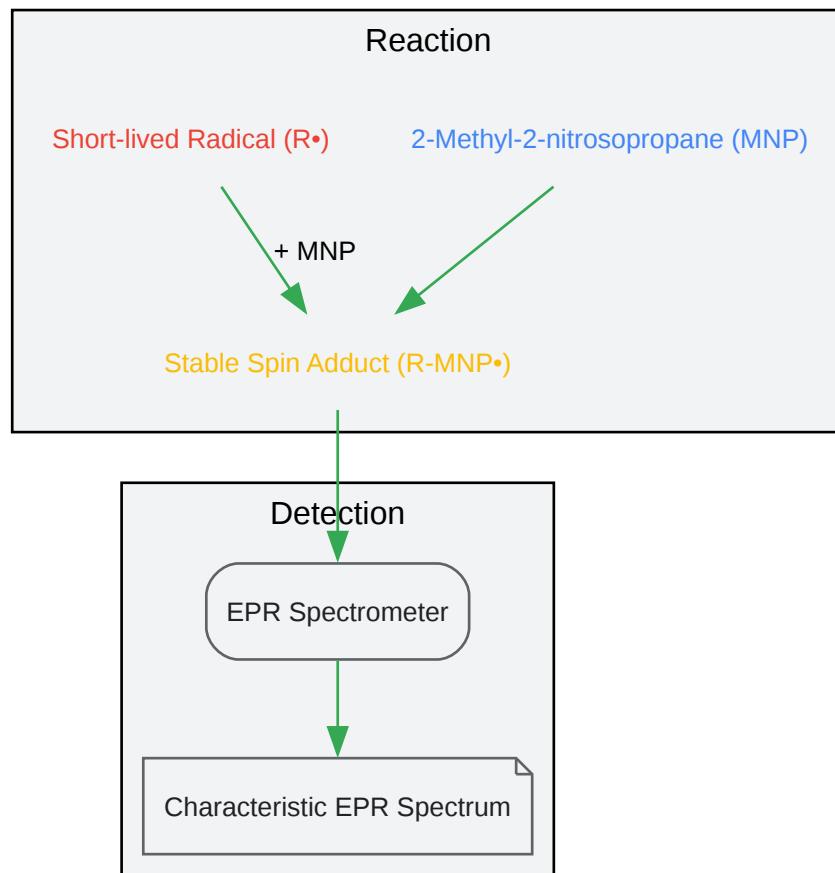


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Caption: Experimental workflow for radical detection using MNP.

Principle of Spin Trapping

This diagram illustrates the fundamental principle of spin trapping, where a short-lived radical reacts with **2-Methyl-2-nitrosopropane** to form a more stable spin adduct detectable by EPR.

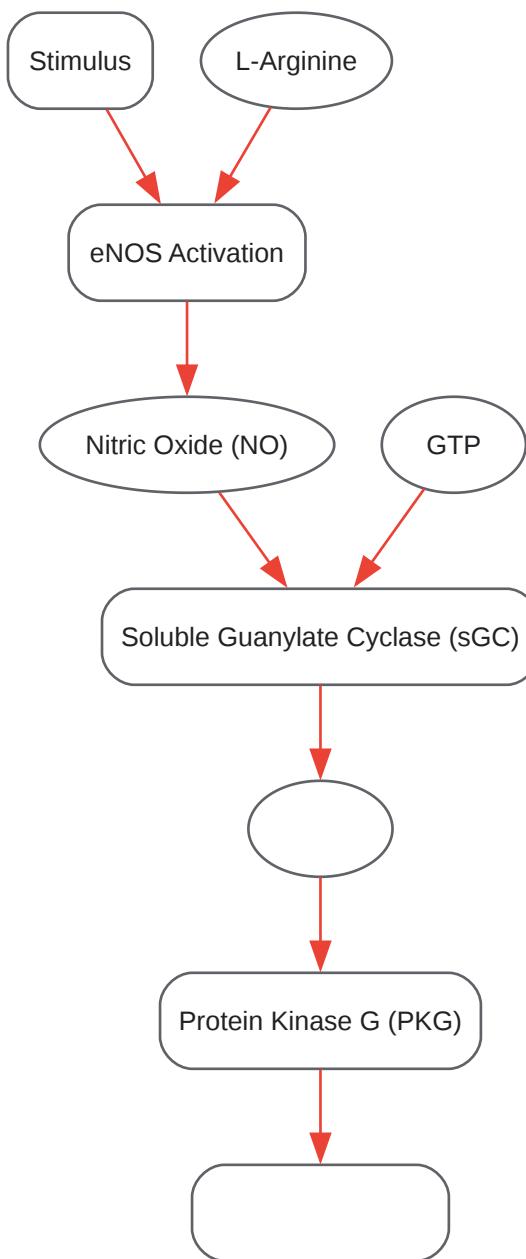


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Caption: The mechanism of spin trapping with MNP for radical detection.

General Nitric Oxide Signaling Pathway

2-Methyl-2-nitrosopropane has been reported to have pharmacological action, in part, by potentially releasing the signaling molecule nitric oxide (NO) under certain conditions.^[8] The following diagram illustrates a general pathway of NO signaling, which is relevant in many physiological processes, including those studied in drug development.



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Caption: A simplified overview of the nitric oxide signaling cascade.

Applications in Research and Drug Development

The primary utility of **2-Methyl-2-nitrosopropane** in the scientific community, particularly for those in drug development, lies in its ability to detect and identify reactive radical species.

- Mechanistic Toxicology: Many drug candidates and xenobiotics can undergo metabolic activation to form radical intermediates that contribute to cellular damage and toxicity. MNP can be used in *in vitro* and *in vivo* models to trap these radicals, providing direct evidence for radical-mediated bioactivation pathways.
- Oxidative Stress Research: A vast number of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, are associated with oxidative stress, which involves an imbalance in the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). MNP is a valuable tool for studying the role of specific radicals in the pathophysiology of these diseases and for evaluating the efficacy of novel antioxidant therapies.
- Enzyme Kinetics and Mechanisms: MNP can be employed to study enzymatic reactions that proceed through radical intermediates. By trapping these short-lived species, researchers can gain insights into the catalytic mechanisms of enzymes, which can be crucial for the design of enzyme inhibitors.
- Drug Metabolism Studies: Understanding the metabolic fate of a drug is a critical component of the drug development process. Spin trapping with MNP can help to identify radical metabolites of new chemical entities, which may have implications for both efficacy and safety.

Conclusion

2-Methyl-2-nitrosopropane is an indispensable tool for researchers and scientists in various fields, including drug development. Its ability to trap and allow for the identification of fleeting radical species provides a window into numerous biological and chemical processes that would otherwise be difficult to study. A thorough understanding of its properties, proper handling, and experimental application, as outlined in this guide, is paramount for its effective and safe use in advancing scientific knowledge.

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